N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-17-5-3-2-4-14(17)19(24)21-18-15-10-28(25,26)11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDGKGYDAPLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide exhibit significant anticancer properties. Studies have demonstrated that thienopyrazoles can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds in this class have shown efficacy against breast and prostate cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Thienopyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This activity suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions.
Drug Development
The structural characteristics of this compound make it a valuable candidate for drug development. Its ability to interact with specific biological targets positions it as a lead compound for synthesizing new therapeutic agents. Researchers are investigating its role as an inhibitor of specific enzymes involved in disease pathways.
Targeting Cyclic Nucleotide Phosphodiesterases
Recent studies have highlighted the role of cyclic nucleotide phosphodiesterases (PDEs) as drug targets. The compound's ability to modulate PDE activity could lead to new treatments for cardiovascular diseases and other conditions where cyclic nucleotide signaling is disrupted. By inhibiting PDEs, it may enhance the effects of cyclic AMP and cyclic GMP, contributing to vasodilation and improved cardiac function.
Synthesis of Fine Chemicals
In industrial settings, this compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique reactivity allows for modifications that can yield various derivatives with tailored properties for specific applications.
Agricultural Chemistry
The compound's bioactivity suggests potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to inhibit specific biological pathways may provide a basis for developing environmentally friendly agricultural products that target pests without harming beneficial organisms.
Case Studies and Research Findings
- Anticancer Activity : A study published in Cancer Research demonstrated that thienopyrazole derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .
- Anti-inflammatory Mechanism : Research published in Journal of Medicinal Chemistry outlined how thienopyrazoles inhibited COX enzymes leading to reduced inflammation in animal models .
- PDE Inhibition : A recent publication highlighted the potential of these compounds to selectively inhibit certain PDEs, suggesting their use in treating cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of thieno[3,4-c]pyrazole derivatives. Key structural variations among analogs include:
Substituent Modifications on the Phenyl Ring
- 4-Chlorophenyl vs. 4-Methoxyphenyl: Replacement of the 4-chlorophenyl group (electron-withdrawing) with 4-methoxyphenyl (electron-donating) in N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide (CAS 450338-04-2) may alter electronic properties and binding interactions. Methoxy groups typically enhance solubility but reduce metabolic stability compared to halogens .
- 4-Methylphenyl: The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6) features a 4-methylphenyl group.
Benzamide Group Variations
- Nitro vs. Methoxy Substituents: The nitro group in N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions compared to the 2-methoxy group in the target compound .
Core Modifications
- Sulfone vs. Ketone: Analogs like 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (CAS 396723-70-9) lack the sulfone group, replacing it with a ketone. Sulfones generally improve oxidative stability and hydrogen-bonding capacity compared to ketones .
Structural and Property Comparison Table
Research Findings and Hypotheses
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) may enhance binding to electron-rich enzyme active sites, while electron-donating groups (e.g., methoxy) could improve solubility .
- Steric Considerations : Bulky substituents like 4-methylphenyl may reduce binding affinity but improve pharmacokinetic properties .
- Metabolic Stability : Sulfone-containing analogs (e.g., the target compound) are hypothesized to resist oxidative metabolism better than ketone-containing derivatives .
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical methods validate its purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of thiosemicarbazide derivatives with α,β-unsaturated ketones.
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Attachment of the 2-methoxybenzamide moiety through amide bond formation. Key Analytical Methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Chromatography (HPLC/TLC) : Assess purity (>95% required for biological assays) .
Q. What structural features contribute to its potential bioactivity?
- The thienopyrazole core provides a rigid scaffold for target binding.
- The 4-chlorophenyl group enhances lipophilicity and may facilitate CNS penetration.
- The 2-methoxybenzamide moiety introduces hydrogen-bonding capacity for enzyme interactions .
Q. How are preliminary biological activities screened?
- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or cell viability assays (e.g., MTT for cytotoxicity).
- Dose-response studies : IC values are calculated using non-linear regression models .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
- By-product analysis : Employ LC-MS to identify impurities and adjust stoichiometry or purification protocols (e.g., gradient elution in flash chromatography) .
Q. How to resolve contradictions in structural data between spectroscopic and crystallographic results?
- Complementary techniques :
- X-ray crystallography (SHELXL) : Resolve absolute configuration and confirm bond lengths/angles .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian/MultiWfn) to identify discrepancies .
Q. What computational methods elucidate electronic properties relevant to reactivity?
- Multiwfn analysis : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., 4.2 eV) indicate charge transfer efficiency .
- Table : Key Electronic Parameters
| Parameter | Value (eV) | Relevance |
|---|---|---|
| HOMO | -6.8 | Electron-donating capacity |
| LUMO | -2.6 | Electron-accepting capacity |
| Band Gap | 4.2 | Kinetic stability |
Q. How to investigate the mechanism of action for CNS-related targets?
- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., 5-HT serotonin receptor) with RMSD < 2.0 Å for valid poses .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) to assess potency changes.
- In vivo models : Behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, BBB penetration) .
Contradictions and Validation
- Evidence note : While some studies hypothesize CNS activity due to structural analogs , direct target validation for this compound is lacking. Prioritize proteomics (e.g., affinity purification mass spectrometry) to identify binding partners.
- Synthetic reproducibility : Discrepancies in yields (40–70% across studies) suggest sensitivity to anhydrous conditions; recommend strict moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
